5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 459.95 g/mol. The compound features a pyrimidoindole core, along with various functional groups including a chloro and fluoro substituted benzyl group, a methyl group, and a phenylpropyl side chain. This structural complexity suggests various applications in medicinal chemistry and pharmacology, particularly in the development of novel therapeutic agents.
The compound is classified under organic compounds, specifically within the category of heterocyclic compounds due to its pyrimidine and indole structures. It is primarily sourced from chemical suppliers specializing in research chemicals, such as BenchChem and other chemical databases like PubChem, which provide detailed information on its synthesis, properties, and potential applications .
The synthesis of 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. Although specific synthesis pathways are not detailed in the available literature, similar compounds often utilize:
Technical details regarding reaction conditions such as solvents, temperatures, and catalysts would be crucial for optimizing yield and purity but are not explicitly provided in the sources reviewed.
The molecular structure of 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be represented using various chemical notations:
InChI=1S/C27H23ClFN3O/c1-17-11-12-24-20(13-17)25-26(32(24)15-21-22(28)9-6-10-23(21)29)27(33)31(16-30-25)14-18(2)19-7-4-3-5-8-19/h3-13,16,18H,14-15H2,1-2H3
This notation provides insights into the compound's structure by detailing the arrangement of atoms and their connectivity.
The compound's structural features include:
While specific chemical reactions involving 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one are not extensively documented in the literature, compounds with similar structures often undergo reactions such as:
Technical details regarding reaction conditions would be essential for replicating or understanding these processes.
Data on specific biological assays would be required to elucidate its exact mechanism.
The compound is typically described as a solid with a purity often exceeding 95%. Specific melting points or solubility data were not available in the reviewed sources.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) would be instrumental in characterizing these properties further.
The primary applications of 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lie in scientific research:
Further studies would be necessary to fully explore its potential applications in pharmacology and medicinal chemistry.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: